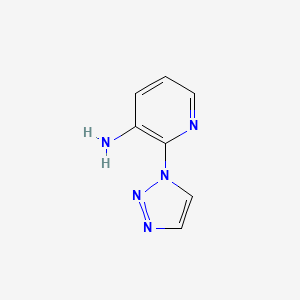
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine: is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of both the triazole and pyridine rings in its structure makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment to the Pyridine Ring: The triazole ring is then attached to the pyridine ring through various coupling reactions, such as Suzuki-Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reactions .
化学反应分析
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine involves its interaction with various molecular targets:
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A simpler analog that lacks the pyridine ring but shares the triazole core.
2-(1H-1,2,4-triazol-1-yl)-3-Pyridinamine: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications .
属性
分子式 |
C7H7N5 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2 |
InChI 键 |
QESCDWVOPNOJON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N2C=CN=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


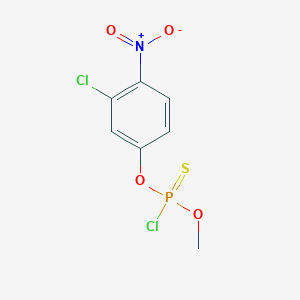
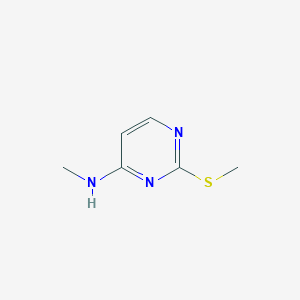
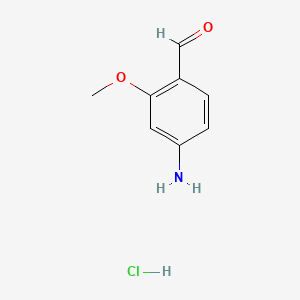
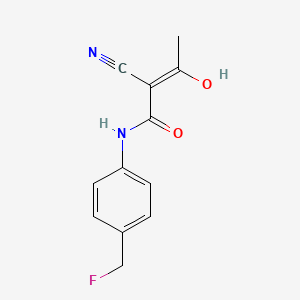

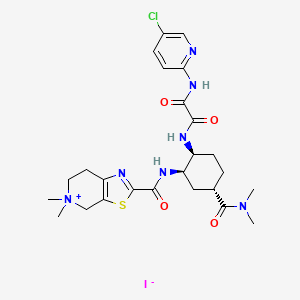
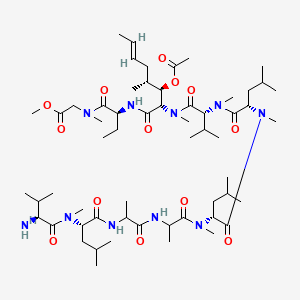
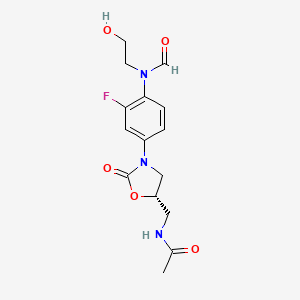
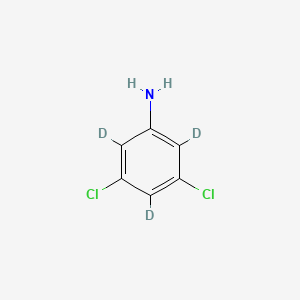
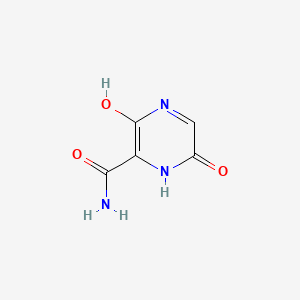
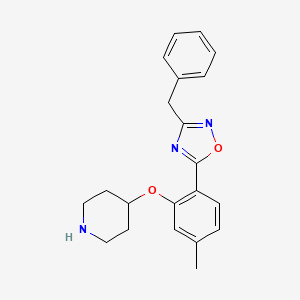
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
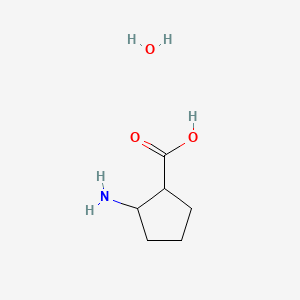
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
